2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a sulfanyl-acetamide backbone with substituted aryl groups. The core structure includes a 4-(4-chlorophenyl) and 5-(4-methoxyphenyl) substituents on the triazole ring, while the acetamide moiety is linked to a 3,4-difluorophenyl group. The chloro and methoxy groups on the triazole ring enhance electron-withdrawing and donating properties, respectively, influencing reactivity and intermolecular interactions . This structural complexity positions the compound as a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to halogenated and aryl-substituted molecules.
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF2N4O2S/c1-32-18-9-2-14(3-10-18)22-28-29-23(30(22)17-7-4-15(24)5-8-17)33-13-21(31)27-16-6-11-19(25)20(26)12-16/h2-12H,13H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDUQIKIYDXZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with 4-methoxybenzaldehyde to form a hydrazone intermediate. This intermediate then undergoes cyclization with thiourea to form the triazole ring. The final step involves the reaction of the triazole derivative with 3,4-difluoroaniline and acetic anhydride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Pharmacological and Physicochemical Properties
- Electron Effects: The target compound’s 4-methoxyphenyl group donates electrons via resonance, contrasting with analogues bearing methyl (electron-neutral) or nitro (electron-withdrawing) groups .
- Solubility: Bulky substituents (e.g., tert-butyl in ) reduce aqueous solubility, whereas methoxy groups improve lipophilicity without excessive steric hindrance. The dimethylamino group in increases polarity, enhancing water solubility.
- Synthetic Accessibility: The target compound’s synthesis mirrors methods in , involving α-halogenated ketones and triazole-thiol intermediates. Yields for similar compounds range from 47% to 57%, with recrystallization in ethanol as a common purification step .
Structure-Activity Relationship (SAR) Insights
- Triazole Ring Modifications: Substitution at the 4- and 5-positions with chloro, methoxy, or methyl groups balances electronic and steric effects. For instance, methyl groups (as in ) may reduce steric clash in hydrophobic binding pockets compared to methoxy.
- Acetamide Tail Variations: Fluorine atoms on the phenyl ring (as in the target compound) enhance binding to electron-deficient targets like kinases or GPCRs . Dimethylamino groups () increase basicity, favoring interactions with acidic residues in enzymes.
Crystallographic and Spectroscopic Data
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a derivative of the 1,2,4-triazole scaffold, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
- Molecular Formula : C25H22ClN4O2S
- Molecular Weight : 495.989 g/mol
- SMILES Notation : CC(=O)N(C1=CC=C(C=C1)F)C(=S)C2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
Structural Features
The compound features a triazole ring, which is known for its role in various biological activities. The presence of chlorophenyl and methoxyphenyl groups enhances its lipophilicity and biological interactions.
Antimicrobial Activity
Research has demonstrated that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains.
Case Studies
- Antibacterial Activity :
- Antifungal Activity :
Anticancer Properties
The triazole scaffold is recognized for its anticancer potential. In vitro studies have indicated that compounds containing the triazole moiety can inhibit cell proliferation in various cancer cell lines.
Research Findings
- A recent study assessed the cytotoxicity of triazole derivatives against several cancer cell lines including MCF-7 (breast cancer) and A375 (melanoma). Results indicated that certain derivatives significantly reduced cell viability at concentrations as low as 10 µM .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring can act as an inhibitor of enzymes involved in nucleic acid synthesis, which is crucial for bacterial growth and cancer cell proliferation.
- Receptor Binding : The compound may bind to specific receptors or proteins involved in signaling pathways that regulate cell growth and apoptosis.
Comparative Biological Activity Table
| Activity Type | Related Compounds | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antibacterial | Triazole derivatives | 0.125 - 8 | Effective against Gram-positive and Gram-negative bacteria |
| Antifungal | Triazole derivatives | < 8 | More potent than fluconazole |
| Anticancer | Similar triazoles | < 10 | Significant inhibition in vitro |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
